molecular formula C7H4ClIO2 B049390 2-Chloro-5-iodobenzoic acid CAS No. 19094-56-5

2-Chloro-5-iodobenzoic acid

Cat. No. B049390
CAS RN: 19094-56-5
M. Wt: 282.46 g/mol
InChI Key: GEBYSTBEDVQOTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-5-iodobenzoic acid often involves multistep chemical reactions including halogenation, nitration, reduction, and cyclization processes. For instance, compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid serve as multireactive building blocks in the heterocyclic oriented synthesis, leading to various condensed nitrogenous cycles, demonstrating the synthetic versatility of chloro-iodobenzoic acid derivatives (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-iodobenzoic acid and its derivatives can be elucidated using X-ray diffraction techniques and spectroscopic methods. Studies on similar compounds, like 2-Chloro-4-nitrobenzoic acid, have demonstrated the role of halogen bonds in the crystal stabilization, indicating the importance of molecular structure analysis in understanding the properties and reactivity of such compounds (Oruganti et al., 2017).

Scientific Research Applications

Preparation of Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM)

  • Scientific Field : Biochemistry and Pharmacology .
  • Application Summary : 2-Chloro-5-iodobenzoic acid is used as a synthetic intermediate in the preparation of mGluR2 PAM . mGluR2 is a G protein-coupled receptor that functions as an autoreceptor for glutamate, inhibiting the release of vesicular contents at the presynaptic terminal of glutamatergic neurons .

Synthesis of Quinolone Carboxylic Acids as Cell-Permeable Inhibitors of Protein Tyrosine Phosphatase

  • Scientific Field : Organic Chemistry and Biochemistry .
  • Application Summary : 2-Chloro-5-iodobenzoic acid is also used to synthesize quinolone carboxylic acids, which act as cell-permeable inhibitors of protein tyrosine phosphatase .

Synthetic Method of 2-Chloro-5-iodobenzoic Acid

  • Scientific Field : Organic Chemistry .
  • Application Summary : 2-Chloro-5-iodobenzoic acid is synthesized from methyl 2-aminobenzoate through a series of reactions including iodination, substitution, a Sandmeyer reaction, and hydrolysis under alkaline conditions . This method is characterized by modification or optimization of process steps and parameters based on traditional iodination, substitution, the Sandmeyer reaction, and hydrolysis .
  • Methods of Application : The target product is obtained by subjecting methyl 2-aminobenzoate to iodination, substitution, a Sandmeyer reaction, and hydrolysis under alkaline conditions .
  • Results or Outcomes : The method is simple in process, easy in operation, safe in production process, free of pollution, and high in yield of each step. The purity of the product is 95-98%. The total yield of the product is 64-70% .

Preparation of Oxidizing Reagents

  • Scientific Field : Organic Chemistry .
  • Application Summary : 2-Iodobenzoic acid, which can be synthesized from 2-Chloro-5-iodobenzoic acid, is used as a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) .

Synthesis of Oligo (m -phenylene ethynylenes)

  • Scientific Field : Organic Chemistry .
  • Application Summary : 2-Iodobenzoic acid, which can be synthesized from 2-Chloro-5-iodobenzoic acid, is used as a reactant in the synthesis of oligo (m -phenylene ethynylenes) .

Synthesis of Various Detoxifiers of Organophosphorus Nerve Agents

  • Scientific Field : Organic Chemistry and Biochemistry .
  • Application Summary : 2-Iodobenzoic acid, which can be synthesized from 2-Chloro-5-iodobenzoic acid, is used in the synthesis of various detoxifiers of organophosphorus nerve agents .

Safety And Hazards

2-Chloro-5-iodobenzoic acid is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. It should be stored in a dry, cool, and well-ventilated place and kept in a tightly closed container .

Future Directions

While specific future directions for 2-Chloro-5-iodobenzoic acid are not mentioned in the retrieved papers, its use as a synthetic intermediate in the preparation of metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) and quinolone carboxylic acids as cell-permeable inhibitors of protein tyrosine phosphatase suggests potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

2-chloro-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBYSTBEDVQOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334099
Record name 2-Chloro-5-iodobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-iodobenzoic acid

CAS RN

19094-56-5
Record name 2-Chloro-5-iodobenzoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-iodobenzoic acid
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Record name 2-Chloro-5-iodobenzoic acid
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Record name 2-chloro-5-iodobenzoic acid
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Record name 2-Chloro-5-iodobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
CW Huffman, EM Godar… - Journal of Agricultural and …, 1967 - ACS Publications
Thirty-four substituted benzoic acid derivatives were applied to tomato and Pinto bean foliage. Among the group of trihalogen-substituted derivatives evaluated, the 2, 3, 5-substituted …
Number of citations: 10 pubs.acs.org
P Zhang, Z Li, J Liu, R Jin, X Zhao… - … AMERICAN JOURNAL OF …, 2020 - latamjpharm.org
… signed using 2-chloro-5-iodobenzoic acid (2) as start material, was successfully obtained via multiple synthesis route and finally characterized by IR, 1H NMR, and single crystal X-ray …
Number of citations: 0 www.latamjpharm.org
S Hu, W Sun, Y Wang, H Yan - Medicinal Chemistry Research, 2019 - Springer
… It was synthesized within three steps starting from 2-chloro-5-iodobenzoic acid and substituted benzene. All the products were characterized by 1 H NMR and 13 C NMR spectral …
Number of citations: 6 link.springer.com
S Yang, XY Tian, TY Ma, L Dai, CL Ren, JC Mei, XH Liu… - Molecules, 2020 - mdpi.com
… The starting material 2-chloro-5-iodobenzoic acid 1 experienced esterification and cyanation reaction to give methyl 2-chloro-5-cyanobenzoate 3. Methyl 2-chloro-5-cyanobenzoate 3 …
Number of citations: 13 www.mdpi.com
TM Dhameliya, SJ Chudasma, TM Patel, BP Dave - Molecular Diversity, 2022 - Springer
… The esterification of 2-chloro-5-iodobenzoic acid (81) was achieved in methanol at reflux followed by cyanation using copper cyanide in the presence of L-proline and treatment with …
Number of citations: 27 link.springer.com
DB Pacardo, MR Knecht - Catalysis Science & Technology, 2013 - pubs.rsc.org
Herein we systematically probed the atom-leaching mechanism of Pd nanoparticle-driven Stille coupling to further elucidate the fate of the highly active Pd0 atoms released in solution. …
Number of citations: 18 pubs.rsc.org
R Mukkamala, R Kumar, SK Banerjee… - European Journal of …, 2020 - Wiley Online Library
… (ii) 2-Chloro-5-iodobenzoic acid (29): To a solution of compound 28 (1g, 3.78 mmol) in acetic acid (AcOH) (13 mL) + concentrate HCl (10 mL) at 0 C was added NaNO 2 (0.26 g, 3.786 …
YS Fung, KL Dao - Analytica Chimica Acta, 1995 - Elsevier
An analytical procedure, oxygen bomb combustion ion chromatography (IC), was developed for the elemental analysis of heteroatoms in fuel and organic wastes. The use of oxygen …
Number of citations: 51 www.sciencedirect.com
N Ferro, A Gallegos, P Bultinck… - Journal of Chemical …, 2006 - ACS Publications
Auxins are defined mainly by a set of physiological actions, but the structure-effect relationship still is based on chemical intuition. Currently a well-defined auxin molecular structure is …
Number of citations: 32 pubs.acs.org
NL Sloan - 2017 - theses.gla.ac.uk
… 2-Chloro-5-iodobenzoic acid (64) was prepared in a low yield of 38% yield under standard conditions. Full conversion of the aniline starting material had occurred, but the substitution of …
Number of citations: 4 theses.gla.ac.uk

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